molecular formula C18H12BrN3O2 B2927465 2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione CAS No. 2095409-90-6

2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione

Cat. No.: B2927465
CAS No.: 2095409-90-6
M. Wt: 382.217
InChI Key: IMMJXOFBCNHTOY-UHFFFAOYSA-N
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Description

2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione is a heterocyclic compound that features an isoindoline-1,3-dione core substituted with a pyrazolylmethyl group

Scientific Research Applications

2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of the compound. For example, many pyrazole derivatives have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, some bromophenyl compounds can cause eye and skin irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux conditions, using a catalyst like SiO2-tpy-Nb . This method yields the final product with moderate to excellent yields (41–93%).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromophenyl and pyrazolyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1H-pyrazole: Shares the pyrazolyl moiety but lacks the isoindoline-1,3-dione core.

    N-isoindoline-1,3-dione derivatives: Compounds with similar isoindoline-1,3-dione cores but different substituents.

    4-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with a carboxylic acid group.

Uniqueness

2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione is unique due to its combination of the isoindoline-1,3-dione core and the pyrazolylmethyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[[1-(4-bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2/c19-12-5-7-14(8-6-12)22-10-9-13(20-22)11-21-17(23)15-3-1-2-4-16(15)18(21)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMJXOFBCNHTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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